3-(Piperazin-1-ylsulfonyl)pyridine-4-thiol
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Overview
Description
3-(Piperazin-1-ylsulfonyl)pyridine-4-thiol is a chemical compound with the molecular formula C10H14N3O2S2. It is a derivative of pyridine, featuring a piperazine ring and a sulfonyl group attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperazin-1-ylsulfonyl)pyridine-4-thiol typically involves the reaction of pyridine-4-thiol with piperazine and a sulfonylating agent. One common method includes the use of sulfonyl chlorides in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(Piperazin-1-ylsulfonyl)pyridine-4-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
3-(Piperazin-1-ylsulfonyl)pyridine-4-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Piperazin-1-ylsulfonyl)pyridine-4-thiol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfonyl group is crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: Compounds like trimetazidine and ranolazine share the piperazine ring structure.
Pyridine derivatives: Compounds such as nicotinamide and isoniazid share the pyridine ring structure.
Uniqueness
3-(Piperazin-1-ylsulfonyl)pyridine-4-thiol is unique due to the combination of the piperazine ring and the sulfonyl group attached to the pyridine ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
Molecular Formula |
C9H13N3O2S2 |
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Molecular Weight |
259.4 g/mol |
IUPAC Name |
3-piperazin-1-ylsulfonyl-1H-pyridine-4-thione |
InChI |
InChI=1S/C9H13N3O2S2/c13-16(14,12-5-3-10-4-6-12)9-7-11-2-1-8(9)15/h1-2,7,10H,3-6H2,(H,11,15) |
InChI Key |
OJWOAYMJMODVPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CNC=CC2=S |
Origin of Product |
United States |
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